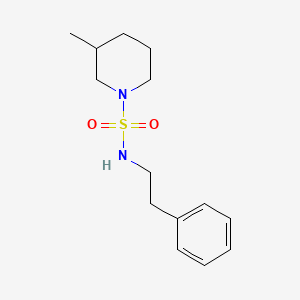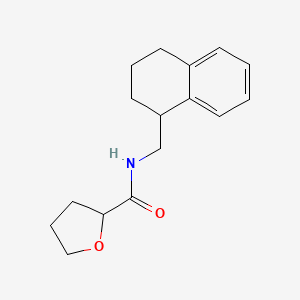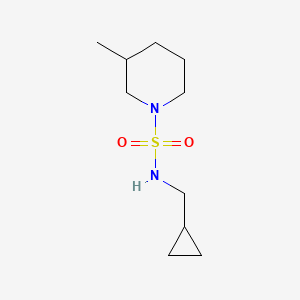
N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide, also known as DMF-DMA, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide is not fully understood. However, studies have shown that it acts by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation. N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide can induce the expression of genes that promote cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of HDACs. Moreover, N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide has also been found to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide has several advantages for lab experiments. It is easy to synthesize, stable, and has potent anticancer activity. Moreover, N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide has been found to be relatively non-toxic, making it a safe candidate for further studies. However, there are also some limitations to using N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide in lab experiments. One of the primary limitations is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects fully.
Future Directions
N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide has significant potential for future research. One of the primary areas of research is in the development of new drugs for the treatment of various diseases, including cancer. Moreover, N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide can also be used as a tool compound for studying the role of HDACs in cancer and other diseases. Future research can focus on understanding the mechanism of action of N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide and identifying new targets for its use. Furthermore, N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide can also be used in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide can be synthesized using a straightforward and robust method. The synthesis involves the reaction of 3-fluoro-N-methylbenzamide with 3,3-dimethylbutan-2-ol in the presence of a suitable catalyst. The reaction proceeds at room temperature and yields N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide as a white crystalline solid.
Scientific Research Applications
N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the development of new drugs. N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide has been shown to have potent anticancer activity against various cancer cell lines. It acts by inhibiting the growth of cancer cells and inducing apoptosis. Moreover, N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide has also been found to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-3-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO/c1-10(14(2,3)4)16(5)13(17)11-7-6-8-12(15)9-11/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDISUCPWGAOIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)C1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide](/img/structure/B7494771.png)

![2-(1-oxophthalazin-2-yl)-N-[phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methyl]acetamide](/img/structure/B7494794.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide](/img/structure/B7494801.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7494817.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide](/img/structure/B7494826.png)
![3-[(E)-(3-amino-1,2,4-triazol-4-yl)iminomethyl]chromen-4-one](/img/structure/B7494843.png)





